molecular formula C18H16ClNO3 B3415036 1-(2-(2-Chlorophenoxy)ethyl)-5,7-dimethylindoline-2,3-dione CAS No. 951899-28-8

1-(2-(2-Chlorophenoxy)ethyl)-5,7-dimethylindoline-2,3-dione

Cat. No.: B3415036
CAS No.: 951899-28-8
M. Wt: 329.8 g/mol
InChI Key: JUXAOWCTOLYADO-UHFFFAOYSA-N
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Description

“1-(2-(2-Chlorophenoxy)ethyl)-5,7-dimethylindoline-2,3-dione” is a synthetic indoline-2,3-dione derivative characterized by a bicyclic indoline core with a 2,3-dione functional group. Key structural features include:

  • 5,7-Dimethyl substituents on the indoline ring, which influence steric and electronic properties.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-11-9-12(2)16-13(10-11)17(21)18(22)20(16)7-8-23-15-6-4-3-5-14(15)19/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXAOWCTOLYADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(2-Chlorophenoxy)ethyl)-5,7-dimethylindoline-2,3-dione involves several steps. One common synthetic route includes the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 5,7-dimethylindoline-2,3-dione under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(2-Chlorophenoxy)ethyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenoxy)ethyl)-5,7-dimethylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Key Observations :

  • Indoline vs.
  • Substituent Effects: The 2-chlorophenoxyethyl group in the target compound increases lipophilicity (ClogP ≈ 3.8, estimated) compared to piperazine derivatives with benzyl groups (ClogP 1.5–2.5) . This may improve membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacological Properties

A comparative analysis of physicochemical parameters is outlined below:

Parameter This compound Piperazine-2,3-dione Derivatives Isoindoline-1,3-dione Derivatives
Molecular Weight ~388 g/mol (estimated) 350–450 g/mol 400–500 g/mol
ClogP 3.8 (estimated) 1.5–2.5 2.0–3.0
Anthelmintic IC50 Not reported 10–50 µM (vs. Fasciola hepatica) Not applicable
SERT Binding Affinity Not reported Not applicable Ki = 0.5–5 nM

Notable Findings:

  • The target compound’s 5,7-dimethyl groups may sterically hinder interactions with flat binding pockets, contrasting with unsubstituted piperazine-diones that exhibit higher anthelmintic potency .
  • The chlorophenoxy group could enhance interactions with aromatic residues in targets like GPCRs, a feature absent in simpler benzyl-substituted analogs .

Biological Activity

1-(2-(2-Chlorophenoxy)ethyl)-5,7-dimethylindoline-2,3-dione is a synthetic organic compound notable for its potential biological activities. Its unique structure, characterized by an indoline core with chlorophenoxy and dimethyl substitutions, positions it as an interesting candidate for various biological evaluations.

Chemical Structure

The compound's IUPAC name is 1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethylindole-2,3-dione. It can be represented by the following chemical formula:

C18H16ClNO3C_{18}H_{16}ClNO_3

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 2-chlorophenol with ethylene oxide to form an intermediate, which is subsequently reacted with 5,7-dimethylindoline-2,3-dione. This multi-step process can be optimized for yield and purity in industrial settings .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that such compounds exhibit significant activity against various human cancer cell lines. For instance, derivatives of oxadiazole linked to fluorouracil have shown promising results in inhibiting cancer cell proliferation in lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) .

Case Study: Anticancer Activity

In a comparative study involving a series of synthesized derivatives, certain compounds demonstrated enhanced anticancer activity compared to standard treatments. The evaluation was conducted using the MTT assay method across multiple human cancer cell lines .

CompoundCell LineIC50 (µM)
7aMCF-70.16
7bMDA MB-2310.20
7cA5490.25
7dDU-1450.30

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The presence of the chlorophenoxy group may enhance its affinity for certain receptors or enzymes critical in cancer pathways .

Other Biological Activities

Beyond anticancer properties, studies suggest that similar indoline derivatives may exhibit:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Ability to modulate inflammatory responses.
  • Analgesic Properties: Pain-relieving effects observed in preliminary studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-Chlorophenoxy)ethyl)-5,7-dimethylindoline-2,3-dione
Reactant of Route 2
1-(2-(2-Chlorophenoxy)ethyl)-5,7-dimethylindoline-2,3-dione

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